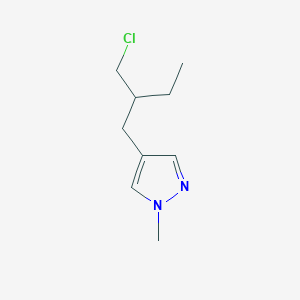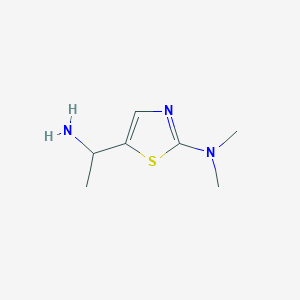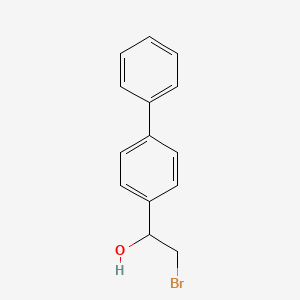![molecular formula C15H21NO5 B13563655 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid is a complex organic compound that features a furan ring and a piperidine ring, both of which are functionalized with various substituents
Vorbereitungsmethoden
The synthesis of 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Analyse Chemischer Reaktionen
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid can be compared with similar compounds such as:
5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid: This compound has a similar structure but features an oxolane ring instead of a furan ring, which can lead to different chemical reactivity and biological activity.
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: This compound has a propanoic acid moiety instead of a furan-2-carboxylic acid moiety, affecting its physical and chemical properties.
Eigenschaften
Molekularformel |
C15H21NO5 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h4-5,10H,6-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
VROJFNVUIPDVGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



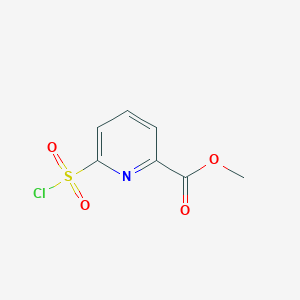
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)
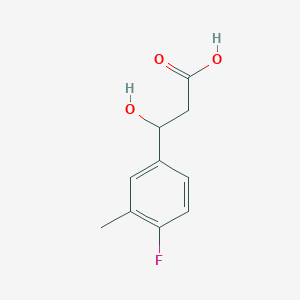
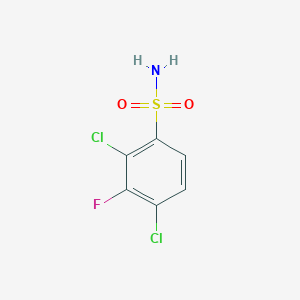
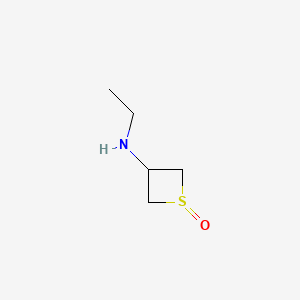
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)


